2,2'-(Pyridine-2,5-diylidene)dipropanedinitrile
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Overview
Description
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile is an organic compound featuring a pyridine ring substituted at the 2 and 5 positions with dicyanomethylene groups. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile typically involves the reaction of pyridine derivatives with dicyanomethylene reagents. One common method is the condensation reaction between pyridine-2,5-dicarbaldehyde and malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the dicyanomethylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce pyridine derivatives with reduced nitrile groups.
Scientific Research Applications
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit specific biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, 2,2’-(2,5-thiophenediylidene)bis-: Similar structure but with a thiophene ring instead of a pyridine ring.
Pyridine-2,5-diol: A dihydroxypyridine with hydroxyl groups at positions 2 and 5.
Uniqueness
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile is unique due to its specific substitution pattern and the presence of dicyanomethylene groups. This gives the compound distinct electronic properties and reactivity compared to other pyridine derivatives. Its ability to form stable coordination complexes with metal ions also sets it apart from similar compounds.
Properties
CAS No. |
116195-87-0 |
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Molecular Formula |
C11H3N5 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-[6-(dicyanomethylidene)pyridin-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C11H3N5/c12-3-9(4-13)8-1-2-11(16-7-8)10(5-14)6-15/h1-2,7H |
InChI Key |
ACJWZQANACXMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C#N)C#N)N=CC1=C(C#N)C#N |
Origin of Product |
United States |
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